N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide
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Overview
Description
N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is an organic compound with a complex structure that includes an amino group, a methoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
- N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide
- N-(5-Amino-2-methoxyphenyl)-3-methoxybenzamide
Uniqueness
N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is unique due to its specific structural features, such as the presence of both an amino group and a methoxy group on the phenyl ring, as well as the benzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H18N2O
- Molecular Weight : 270.33 g/mol
This compound features an amino group, a methoxy group, and a benzamide structure, which contribute to its biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may bind to various enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance:
- Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in disease pathways, which could lead to anticancer effects.
- Receptor Modulation : Its structural components allow for interactions with receptors that are critical in cancer progression and inflammation.
Anticancer Properties
This compound has been investigated for its anticancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 10.5 | |
MDA-MB-231 (Breast Cancer) | 8.7 | |
HCT-15 (Colon Cancer) | 12.2 |
In studies, the compound demonstrated dose-dependent growth inhibition in these cell lines, indicating its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, with results suggesting effective inhibition.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 64 |
These findings support the compound's potential use in treating infections caused by resistant bacterial strains.
Case Study 1: Anticancer Efficacy in A549 Cells
A study focused on the effect of this compound on A549 lung cancer cells showed that the compound induced apoptosis through caspase-independent pathways. The study reported an IC50 value of 10.5 µM, indicating significant cytotoxicity.
Case Study 2: Synergistic Effects with Other Anticancer Agents
Research exploring the combination of this compound with established chemotherapeutics revealed enhanced efficacy against MDA-MB-231 cells. The combination treatment resulted in a reduction of IC50 values compared to monotherapy, suggesting a potential synergistic effect that warrants further investigation.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-3-5-11(8-10)15(18)17-13-9-12(16)6-7-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBTZVRVNGHWGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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